PfIspD Enzymatic Potency: 23-Fold Weaker than the 2,4-Dichloro Lead MMV008138
Against recombinant Plasmodium falciparum IspD (PfIspD), the target compound (1R,3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid exhibits an IC50 of 1 µM (0.001 mM), compared to 0.044 µM (44 nM) for the 2,4-dichloro lead MMV008138 [1], representing a ~23-fold loss in enzymatic potency. This quantitative deficit defines the compound's role as a mono-substituted baseline comparator for SAR interpretation.
| Evidence Dimension | PfIspD enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1 µM (0.001 mM) at pH 7.4, 37 °C |
| Comparator Or Baseline | MMV008138: 0.044 µM (44 nM) at pH 7.4, 37 °C |
| Quantified Difference | ~23-fold lower potency |
| Conditions | Recombinant PfIspD enzyme assay, pH 7.4, 37 °C [1] |
Why This Matters
Quantifies the potency penalty of mono- vs. di-substitution, enabling researchers to select the appropriate analog for SAR control experiments.
- [1] BRENDA IC50 Search. EC 2.7.7.60. (1R,3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid IC50 = 0.001 mM; MMV008138 IC50 = 0.044 µM. Reference 760263, Plasmodium falciparum Q8I273. View Source
